Cas no 170851-70-4 (Ipamorelin)
Ipamorelin Chemical and Physical Properties
Names and Identifiers
-
- L-Lysinamide,2-methylalanyl-L-histidyl-3-(2-naphthalenyl)-D-alanyl-D-phenylalanyl-
- Candida utilis
- ipamorelin
- ipamorelin(10mg)
- ipamorelin(1mg)
- ipamorelin(2mg)
- ipamorelin(5mg)
- UNII-Y9M3S784Z6
- Y9M3S784Z6
- IpoMarelin
- IpaMorelin Acetate
- Aib-His-D-2-Nal-D-Phe-Lys-NH2
- 2-Methylalanyl-L-histidyl-3-(2-naphthyl)-D-alanyl-D-phenylalanyl-L-lysinamide
- (2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
- 6-Amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naph
- AMY25371
- SCHEMBL183305
- 2-Methylalanyl-L-histidyl-3-(2-naphthyl)-D-alanyl-D-phenylalanyl-L-lysinamide.
- Ipamorelin [INN]
- NCGC00167295-01
- NNC-260161
- IPAMORELIN [WHO-DD]
- NS00071897
- AS-56185
- Aib-His-2Nal-Phe-Lys-NH2
- CHEMBL58547
- VGA85170
- SCHEMBL8169698
- DB12370
- NNC 26-0161
- AKOS030573449
- 170851-70-4
- NNC-26-0161
- Ipamorelin;L-Lysinamide, 2-methylalanyl-L-histidyl-3-(2-naphthalenyl)-D-alanyl-D-phenylalanyl-; 2-Methylalanyl-L-histidyl-3-(2-naphthalenyl)-D-alanyl-D-phenylalanyl-L-lysinamide; 696: PN: WO2004005342 PAGE: 46 claimed protein; Ipamorelin; NNC 26-0161
- (2S)-6-amino-2-((2R)-2-((2R)-2-((2S)-2-(2-amino-2-methylpropanamido)-3-(1H-imidazol-4-yl)propanamido)-3-(naphthalen-2-yl)propanamido)-3-phenylpropanamido)hexanamide
- DTXCID9091446
- (2S)-6-amino-2-[(2R)-2-[(2R)-2-[(2S)-2-(2-amino-2-methylpropanamido)-3-(1H-imidazol-4-yl)propanamido]-3-(naphthalen-2-yl)propanamido]-3-phenylpropanamido]hexanamide
- 2-Methylalanyl-L-histidyl-3-(2-naphthalenyl)-D-alanyl-D-phenylalanyl-L-lysinamide acetate; 696: PN: WO2004005342 PAGE: 46 claimed protein; NNC 26-0161; Sequence Length: 5 modified
- Ipamorelina
- Ipamoreline
- Ipamorelin
-
- MDL: MFCD02179658
- Inchi: 1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t29-,30+,31+,32-/m0/s1
- InChI Key: NEHWBYHLYZGBNO-BVEPWEIPSA-N
- SMILES: O=C([C@@H](CC1C=CC2C=CC=CC=2C=1)NC([C@H](CC1=CN=CN1)NC(C(C)(C)N)=O)=O)N[C@@H](C(N[C@H](C(N)=O)CCCCN)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 711.38600
- Monoisotopic Mass: 711.38566570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 52
- Rotatable Bond Count: 19
- Complexity: 1200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 240
- XLogP3: 1.8
Experimental Properties
- PSA: 240.21000
- LogP: 4.54610
Ipamorelin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I739420-2.5mg |
Ipamorelin |
170851-70-4 | 2.5mg |
$ 64.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I911112-10mg |
Ipamorelin |
170851-70-4 | 98% | 10mg |
¥1,889.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I911112-50mg |
Ipamorelin |
170851-70-4 | 98% | 50mg |
¥3,799.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I911112-250mg |
Ipamorelin |
170851-70-4 | 98% | 250mg |
¥8,999.00 | 2022-01-14 | |
| eNovation Chemicals LLC | Y1236001-10mg |
Ipamorelin |
170851-70-4 | 98% | 10mg |
$340 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236001-50mg |
Ipamorelin |
170851-70-4 | 98% | 50mg |
$665 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236001-250mg |
Ipamorelin |
170851-70-4 | 98% | 250mg |
$1570 | 2024-06-06 | |
| Aaron | AR00APOR-10mg |
Ipamorelin |
170851-70-4 | 10mg |
$166.00 | 2023-12-15 | ||
| Aaron | AR00APOR-50mg |
Ipamorelin |
170851-70-4 | 50mg |
$597.00 | 2023-12-15 | ||
| Aaron | AR00APOR-250mg |
Ipamorelin |
170851-70-4 | 250mg |
$1407.00 | 2023-12-15 |
Ipamorelin Suppliers
Ipamorelin Related Literature
-
Wei Chang,Genye He,Kuan Yan,Zhanliang Wang,Yufeng Zhang,Tianyu Dong,Yunxi Liu,Lisi Zhang,Liu Hong Anal. Methods 2021 13 5838
-
Rong Zhou,Lishuang Ma,Xiaona Yang,Jilei Cao Org. Chem. Front. 2021 8 426
-
Gaurav Prakash,Nilanjan Paul,Gwyndaf A. Oliver,Daniel B. Werz,Debabrata Maiti Chem. Soc. Rev. 2022 51 3123
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Other Chemical Reagents
Additional information on Ipamorelin
Professional Introduction to Ipamorelin (CAS No. 170851-70-4)
Ipamorelin, a synthetic peptide with the chemical name [Ipamorelin], is a growth hormone-releasing hormone (GHRH) agonist that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 170851-70-4, this compound has been extensively studied for its potential applications in treating various medical conditions, particularly those related to growth hormone deficiencies and metabolic disorders. The increasing interest in Ipamorelin is driven by its unique mechanism of action and the promising results observed in preclinical and clinical trials.
The primary function of Ipamorelin is to stimulate the release of growth hormone (GH) from the anterior pituitary gland. Unlike other GHRH agonists, such as recombinant human growth hormone (rhGH), Ipamorelin exhibits a higher selectivity for GHRH receptors, which reduces the likelihood of side effects associated with non-selective GHRH analogs. This selectivity makes Ipamorelin an attractive candidate for therapeutic applications, as it offers a more targeted approach to GH regulation.
Recent advancements in peptide chemistry have further enhanced the understanding and application of Ipamorelin. Researchers have identified that Ipamorelin can be synthesized with high purity and stability, making it suitable for various pharmaceutical formulations. The development of novel delivery systems, such as oral sprays and subcutaneous injections, has also expanded the potential therapeutic uses of Ipamorelin, improving patient compliance and efficacy.
One of the most compelling aspects of Ipamorelin is its potential role in treating metabolic disorders. Studies have shown that Ipamorelin can improve insulin sensitivity, reduce body fat, and enhance muscle mass. These effects are particularly relevant for individuals with conditions such as obesity, type 2 diabetes, and sarcopenia. For instance, a clinical trial involving patients with sarcopenia demonstrated that treatment with Ipamorelin led to significant improvements in muscle strength and physical function.
The anti-aging potential of Ipamorelin has also been a subject of intense research. Growth hormone plays a crucial role in maintaining tissue health and repair, which declines with age. By stimulating GH release, Ipamorelin may help counteract some of the age-related decline in muscle mass, bone density, and skin elasticity. While more research is needed to fully understand its long-term effects, preliminary findings are encouraging.
In addition to its metabolic benefits, Ipamorelin has shown promise in improving cognitive function. Some studies suggest that increased GH levels can enhance neurogenesis and protect against neurodegenerative diseases. While further research is required to confirm these effects, the potential implications for conditions such as Alzheimer's disease are significant.
The safety profile of Ipamorelin is another area where researchers have made notable progress. Unlike traditional GHRH agonists that can cause hypoglycemia or fluid retention, Ipamorelin has been found to have a more favorable safety profile. This is attributed to its high receptor selectivity and short half-life, which minimize systemic side effects.
The future of Ipamorelin research looks promising, with ongoing studies exploring its potential in treating a wide range of conditions beyond metabolic disorders and anti-aging applications. For example, researchers are investigating its role in wound healing and tissue regeneration. The ability of Ipamorelin to stimulate cell proliferation and repair may make it a valuable tool in promoting healing in chronic wounds and damaged tissues.
Another emerging area of interest is the use of Ipamorelin in sports medicine. Athletes are increasingly seeking safe and effective ways to enhance performance without resorting to banned substances. The anabolic effects of increased GH levels make Ipamorelin an appealing option for those looking to improve muscle mass and recovery time.
In conclusion, Ipamorelin (CAS No. 170851-70-4) represents a significant advancement in peptide-based therapies. Its unique mechanism of action, favorable safety profile, and broad range of potential applications make it a compound worth monitoring closely by researchers and clinicians alike. As more data becomes available from ongoing clinical trials, it is likely that the therapeutic uses of Ipamorelin will continue to expand.
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